N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide” is a chemical compound that contains a pyridine ring and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a pyridine derivative with a pyrrolidine derivative. For instance, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the pyridine and pyrrolidine rings. Pyridine is a basic heterocycle and can undergo reactions typical of amines, such as protonation, alkylation, and acylation . Pyrrolidine can participate in various reactions due to the presence of the amine group .Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide has been investigated for its potential as a pharmacophore in drug design. Some notable applications include:
- Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists : Researchers have explored derivatives of this compound as selective TRPV3 antagonists. TRPV3 channels play a role in skin physiology, thermosensation, and nociception. Modulating TRPV3 activity could have implications for pain management and skin disorders .
Chemodivergent Synthesis: N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. Notably, C–C bond cleavage promoted by I2 and TBHP leads to the formation of N-(pyridin-2-yl)amides. This mild, metal-free process is valuable for constructing amide bonds .
N-(Pyridin-2-yl)imidates: Preliminary studies indicate that N-(pyridin-2-yl)imidates derived from this compound can be converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Biological Activity and Target Engagement
Understanding the compound’s interactions with biological targets is essential. Here’s a relevant application:
- RORγt Modulation : Bicyclic sulfonamides related to this compound exhibit potent activity against RORγt, a nuclear receptor involved in immune regulation. However, selectivity issues with pregnane X receptor (PXR) need to be addressed .
Antitubercular Research
Considering the global health challenge posed by tuberculosis, novel antitubercular agents are sought. Relevant applications include:
- Substituted-N-(pyridin-3-yl)benzamides : Researchers have designed and evaluated derivatives of this compound for anti-tubercular activity. These compounds may contribute to the fight against Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves reactions with α-bromoketones and 2-aminopyridine . This suggests that the compound might affect similar biochemical pathways.
Pharmacokinetics
It’s worth noting that the pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This suggests that the compound might have favorable ADME properties.
Result of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .
Action Environment
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, was performed in toluene, suggesting that the compound might be stable in similar environments .
properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNUWVPQQDZOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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